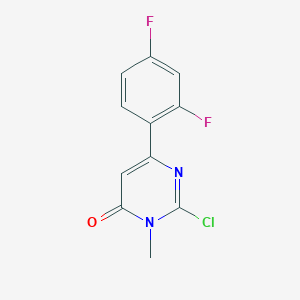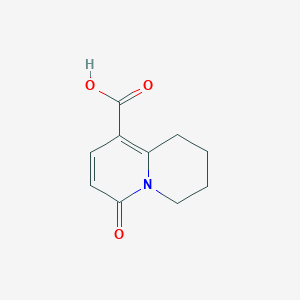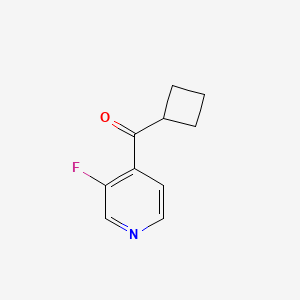![molecular formula C12H13ClN2 B11780428 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a unique structure combining a cyclooctane ring with a pyridine ring and a nitrile group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-5,6,7,8,9,10-hexahydrocycloocta[c]pyridin-4-carbonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst häufig die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um Temperatur, Druck und Reagenzzufuhr präzise zu kontrollieren.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Chlor-5,6,7,8,9,10-hexahydrocycloocta[c]pyridin-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um das Chloratom zu entfernen oder die Nitrilgruppe zu einem Amin zu reduzieren.
Substitution: Das Chloratom kann durch andere Nukleophile substituiert werden, wie z. B. Amine oder Thiole.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nukleophile wie Natriumazid oder primäre Amine werden häufig unter basischen Bedingungen eingesetzt.
Wichtigste gebildete Produkte
Oxidation: Produkte können Ketone, Aldehyde oder Carbonsäuren umfassen.
Reduktion: Produkte umfassen typischerweise Amine oder Alkane.
Substitution: Produkte variieren je nach dem verwendeten Nukleophil, was zu Verbindungen wie Aminen, Aziden oder Thiolen führt.
Wissenschaftliche Forschungsanwendungen
3-Chlor-5,6,7,8,9,10-hexahydrocycloocta[c]pyridin-4-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Untersucht als potenzieller Medikamentenkandidat aufgrund seiner einzigartigen Struktur und Reaktivität.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-5,6,7,8,9,10-hexahydrocycloocta[c]pyridin-4-carbonitril hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitrilgruppe kann an Wasserstoffbrückenbindungen teilnehmen oder als Elektrophil wirken, während das Chloratom die Lipophilie und Membranpermeabilität der Verbindung beeinflussen kann.
Wirkmechanismus
The mechanism of action of 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the chlorine atom can influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Chlor-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-4-carbonitril
- 3-Chlor-5,6,7,8,9,10-hexahydrocycloocta[d]pyridin-4-carbonitril
- 3-Chlor-5,6,7,8,9,10-hexahydrocycloocta[e]pyridin-4-carbonitril
Einzigartigkeit
3-Chlor-5,6,7,8,9,10-hexahydrocycloocta[c]pyridin-4-carbonitril ist einzigartig aufgrund seiner spezifischen Ringschmelzung und des Vorhandenseins sowohl eines Chloratoms als auch einer Nitrilgruppe. Diese Kombination von Merkmalen verleiht ihm ausgeprägte chemische und physikalische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
3-chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-12-11(7-14)10-6-4-2-1-3-5-9(10)8-15-12/h8H,1-6H2 |
InChI-Schlüssel |
CBHJGEVVZVXYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=C(C(=NC=C2CC1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)


![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)


![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)

![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)

![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)

